![molecular formula C8H8N4S2 B1298697 5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine CAS No. 118384-65-9](/img/structure/B1298697.png)

5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

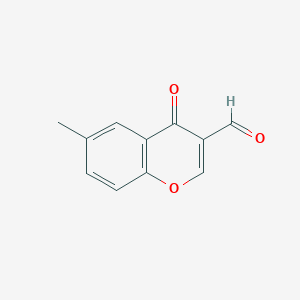

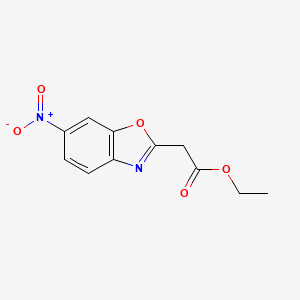

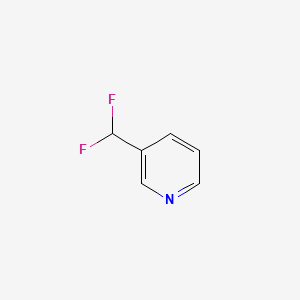

5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine is a chemical compound with the molecular formula C8H8N4S2 . It is a derivative of 1,3,4-thiadiazole, a heterocyclic compound that is a common and integral feature of a variety of natural products and medicinal agents .

Molecular Structure Analysis

The molecular structure of 5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine consists of a 5-membered thiadiazole ring system containing a sulfur atom and two-electron donor nitrogen system . This structure is attached to a pyridine ring via a sulfur bridge .Chemical Reactions Analysis

While specific chemical reactions involving 5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine were not found in the available literature, 1,3,4-thiadiazole derivatives in general have been shown to exhibit a broad spectrum of pharmacological activities .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine include a molecular weight of 224.31 g/mol . Other specific physical and chemical properties were not found in the available literature.Applications De Recherche Scientifique

Pharmaceutical Testing

This compound is utilized in pharmaceutical testing due to its high purity and specificity. It serves as a reference standard to ensure the accuracy and reliability of test results . Its unique structure allows it to be a benchmark in the development of new drugs, particularly in the synthesis of compounds with potential therapeutic effects.

Antitumor Activity

Derivatives of 1,3,4-thiadiazol-2-amine, including our compound of interest, have shown promising antitumor properties . Research is ongoing to explore its efficacy in various cancer models, with the aim of developing new chemotherapeutic agents.

Antibacterial and Antifungal Applications

The antibacterial and antifungal activities of thiadiazole derivatives make them valuable in the development of new antibiotics and antifungals . Their mechanism of action is being studied to understand how they can be used to combat resistant strains of bacteria and fungi.

Agriculture

In agriculture, this compound’s derivatives are being explored for their potential use as pesticides or fungicides . Their effectiveness against a range of agricultural pests and diseases could lead to more sustainable farming practices.

Material Science

The compound’s molecular structure and stability under various conditions make it a candidate for material science research . It could be used in the synthesis of new materials with specific properties, such as conductivity or resistance to degradation.

Environmental Science

Research into the environmental applications of thiadiazole derivatives is in its early stages. However, there is potential for these compounds to be used in environmental remediation, such as the detoxification of pollutants or heavy metals .

Chemical Synthesis

This compound is also significant in chemical synthesis, where it can act as a building block for more complex molecules . Its reactivity and the ability to form bonds with various functional groups make it a versatile reagent in organic synthesis.

Biochemistry

In biochemistry, the compound is used to study enzyme reactions and metabolic pathways . Its interaction with biological molecules can provide insights into the fundamental processes of life and lead to the discovery of new biochemical tools.

Orientations Futures

The future research directions for 5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine and other 1,3,4-thiadiazole derivatives could involve further exploration of their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular activities . Additionally, the development of new synthesis methods and the investigation of their mechanisms of action could be areas of interest.

Propriétés

IUPAC Name |

5-(pyridin-3-ylmethylsulfanyl)-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4S2/c9-7-11-12-8(14-7)13-5-6-2-1-3-10-4-6/h1-4H,5H2,(H2,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFNBJOAXBSZSLK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CSC2=NN=C(S2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80352074 |

Source

|

| Record name | 5-{[(Pyridin-3-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine | |

CAS RN |

118384-65-9 |

Source

|

| Record name | 5-{[(Pyridin-3-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(Trifluoromethyl)Phenyl]-1H-Pyrazole](/img/structure/B1298626.png)